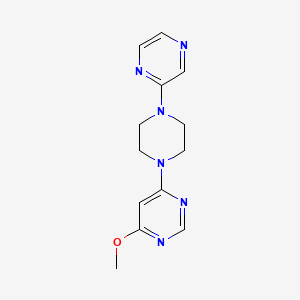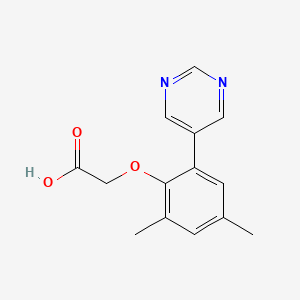
4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 4-position and a pyrazinylpiperazine moiety at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Attachment of the Pyrazinylpiperazine Moiety: The final step involves the coupling of the pyrazinylpiperazine moiety to the pyrimidine core. This can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical or other oxidized derivatives.
Reduction: The pyrimidine ring and the pyrazinylpiperazine moiety can undergo reduction reactions to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy radicals, while reduction may produce fully or partially reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The pyrazinylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidine core may inhibit certain enzymes or modulate signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-(4-piperazin-1-yl)pyrimidine: Similar structure but lacks the pyrazine ring.
6-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine: Similar structure but lacks the methoxy group.
4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but has a methyl group instead of the pyrazine ring.
Uniqueness
4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine is unique due to the presence of both the methoxy group and the pyrazinylpiperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-20-13-8-11(16-10-17-13)18-4-6-19(7-5-18)12-9-14-2-3-15-12/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZJFIXZYHZOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propan-1-one](/img/structure/B3795361.png)
![4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3795375.png)
![ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate](/img/structure/B3795388.png)
![N-allyl-5-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B3795394.png)
![2-(1-(3-methylbutyl)-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3795408.png)
![4-{5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl}benzamide](/img/structure/B3795419.png)
![(3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B3795423.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine](/img/structure/B3795426.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)benzyl]-3-piperidinamine](/img/structure/B3795431.png)
![2-(3-chloro-5-methoxybenzoyl)-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3795436.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3795442.png)

![4-biphenylyl(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B3795460.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B3795467.png)
